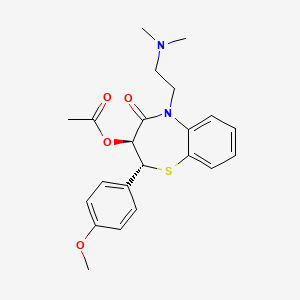
POLY(BISPHENOL A CARBONATE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(Bisphenol A Carbonate), also known as Polycarbonate (PC), is an important engineering polymer with a variety of optical and technical applications . It is widely used in optical data storage devices, such as CD, CD–R and DVD discs, bulletproof windows, food packaging and mineral water bottles . It is a thermoplastic polymer with optical clarity, high refractive index, and toughness .
Synthesis Analysis
The most common aromatic PC, Poly(Bisphenol A Carbonate), is synthesized by inducing supercritical CO2 to crystallinity in low molecular weight polycarbonate beads using solid-state polymerization method . The first aromatic PCs were prepared in the late 1890s introducing a reaction of hydroquinone or resorcinol with phosgene in pyridine .
Molecular Structure Analysis
A polycarbonate molecule is composed by a Bisphenol A part and a carbonate group. Bisphenol A contains two aromatic rings, which are responsible for PC’s stiff backbone . The Bisphenol A group also contributes to PC’s inability to crystallize. This amorphous structure gives the polymer its particular transparency .
Chemical Reactions Analysis
Chemical upcycling of plastic waste has garnered global attention due to its sustainable approach to addressing the growing plastic waste accumulation problem and facilitating the establishment of a circular plastic economy . Methanolysis is a chemical upcycling process for the depolymerization of post-consumer polycarbonates and polyesters into their monomeric feedstock .
Physical And Chemical Properties Analysis
Poly(Bisphenol A Carbonate) has a melt index of 10-12 g/10 min (300°C/1.2kg), impact strength of 801 J/m (Izod, ASTM D 256, 22.7 °C), dielectric constant of 2.96, 1 MHz (ASTM D 150), hardness of 118 (Rockwell R, ASTM D 785), refractive index of n20/D 1.586, transition temp softening point of 154 °C (Vicat, rate B, ASTM D 1525), and a density of 1.2 g/mL at 25 °C (lit.) .
Wirkmechanismus
Zukünftige Richtungen
Research studies on the chemical recycling of Poly(Bisphenol A Carbonate) are collected and summarized, which may turn after-use plastics into valuable chemical feedstocks . Various methods for polycarbonate degradation into useful materials are categorized according to the type of pyrolysis, hydrolysis, alcoholysis, aminolysis, and reduction to understand the present and the future of PC degradation recycling .
Eigenschaften
CAS-Nummer |
111211-39-3 |
|---|---|
Produktname |
POLY(BISPHENOL A CARBONATE) |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



